Introduction: A Chiral Building Block of Significant Interest
Introduction: A Chiral Building Block of Significant Interest
An In-Depth Technical Guide to (R)-3-(p-Benzyloxyphenyl)-β-alanine
(R)-3-(p-Benzyloxyphenyl)-β-alanine is a non-proteinogenic β-amino acid, a class of molecules that has garnered substantial attention in medicinal chemistry and materials science. Unlike its α-amino acid counterparts, the amino group is positioned on the β-carbon, imparting unique conformational properties to peptides and small molecules that incorporate this scaffold. The presence of a p-benzyloxyphenyl substituent provides a versatile handle for further chemical modification and introduces lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific chiral molecule. As a Senior Application Scientist, the narrative emphasizes not just the data, but the underlying scientific principles and experimental rationale that drive research and development involving this compound.
PART 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of (R)-3-(p-Benzyloxyphenyl)-β-alanine is the first step in its effective application. These characteristics dictate its behavior in both chemical reactions and biological systems.
Structural and Chemical Identifiers
The molecule's identity is defined by its specific arrangement of atoms and functional groups.
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Molecular Formula: C₁₆H₁₇NO₃[1]
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IUPAC Name: (3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid[1]
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Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N[1]
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InChIKey: VODMAXQPPKRFPS-OAHLLOKOSA-N[1]
Quantitative Physicochemical Data
The following table summarizes key quantitative properties. While experimental data for this specific molecule is limited, predicted values from reliable computational models provide a strong foundation for experimental design.
| Property | Value | Source | Notes |
| Molecular Weight | 271.31 g/mol | PubChem | Calculated from molecular formula. |
| Monoisotopic Mass | 271.12085 Da | PubChem[1] | For high-resolution mass spectrometry. |
| XLogP3 (Predicted) | 0.1 | PubChem[1] | A measure of lipophilicity. |
| pKa (Acidic, Predicted) | ~3.8 | Inferred[2] | Based on similar β-amino acids. |
| pKa (Basic, Predicted) | ~9.1 | Inferred[2] | Based on similar β-amino acids. |
| Melting Point | Not available | - | Requires experimental determination. |
| Solubility | Not available | - | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and methanol. |
Spectroscopic Profile (Predicted)
Mass spectrometry is a critical tool for confirming the identity and purity of synthesized compounds.
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Mass Spectrometry (ESI+): Predicted adducts include [M+H]⁺ at m/z 272.12813 and [M+Na]⁺ at m/z 294.11007.[1] These values are essential for setting up analytical methods for reaction monitoring and final product confirmation.
PART 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure β-amino acids is a non-trivial challenge. The (R)-stereochemistry is crucial for specific biological interactions, making stereocontrolled synthesis paramount.
Retrosynthetic Analysis and Strategy
A common and effective strategy for synthesizing chiral β-amino acids involves starting from a readily available chiral precursor. One logical approach is the use of a protected L-aspartic or L-serine derivative, which provides the necessary carbon backbone and the desired stereocenter. The synthesis described below is a plausible, literature-informed pathway.
Experimental Protocol: A Plausible Stereoselective Synthesis
This protocol outlines a multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Protection of L-Aspartic Acid
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Suspend L-aspartic acid in a suitable solvent (e.g., dioxane/water).
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Add Di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate (NaHCO₃).
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Stir at room temperature until the starting material is consumed (monitored by TLC).
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Acidify the reaction mixture and extract the Boc-protected aspartic acid.
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Rationale: The Boc group protects the α-amino group, preventing it from interfering in subsequent reactions. This protection is stable under many reaction conditions but can be easily removed later.
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Step 2: Anhydride Formation and Reduction
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Dissolve the Boc-L-aspartic acid in an anhydrous solvent like THF.
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Cool to 0°C and add a reagent like acetic anhydride to form the cyclic anhydride.
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Perform a regioselective reduction of the α-carboxyl group using a mild reducing agent such as sodium borohydride (NaBH₄).
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Rationale: This sequence selectively reduces one carboxyl group to a primary alcohol, setting the stage for the subsequent steps.
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Step 3: Introduction of the Benzyloxyphenyl Moiety (Mitsunobu Reaction)
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Dissolve the resulting alcohol and p-benzyloxyphenol in anhydrous THF.
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Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at 0°C.
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Allow the reaction to warm to room temperature and stir until complete.
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Rationale: The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry. However, in this context using a phenol, it facilitates the ether linkage without affecting the existing stereocenter.
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Step 4: Deprotection and Final Product Isolation
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Treat the product from Step 3 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.
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Purify the final product, (R)-3-(p-Benzyloxyphenyl)-β-alanine, using techniques like recrystallization or column chromatography.
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Rationale: The acidic conditions cleave the Boc group, revealing the primary amine. Purification ensures the final compound is free of reagents and byproducts.
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Visualization of Synthetic Workflow
Caption: A plausible synthetic pathway to (R)-3-(p-Benzyloxyphenyl)-β-alanine.
PART 3: Relevance and Applications in Drug Development
While β-alanine itself is a naturally occurring amino acid, its derivatives are primarily of synthetic origin and serve as valuable tools in pharmacology.[3][4] The title compound is best understood as a precursor or building block for more complex, pharmacologically active agents.
Role as a Chiral Scaffold
The primary application of (R)-3-(p-Benzyloxyphenyl)-β-alanine is in the synthesis of peptidomimetics and small molecule drugs. Its incorporation can:
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Induce Specific Conformations: The β-amino acid structure introduces a different backbone geometry compared to α-amino acids, leading to more stable secondary structures like helices and turns in peptides.
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Enhance Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases, which can improve their in vivo half-life.
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Serve as a Linker: The molecule can act as a spacer or linker, connecting two different pharmacophores with a defined spatial orientation.
Derivatives of β-alanine have been explored for various therapeutic areas, including anticonvulsant[5] and antimicrobial applications.[3]
Potential Biological Activity: The Carnosine Connection
The most well-documented biological role of β-alanine is as the rate-limiting precursor to carnosine (β-alanyl-L-histidine).[[“]][7][8][9] Although the title compound is a substituted analogue, understanding the carnosine pathway provides a framework for its potential downstream effects should it be metabolized to release a functional β-alanine equivalent.
Carnosine's Functions:
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Intracellular pH Buffering: Carnosine is a highly effective physiological buffer, particularly in muscle and brain tissue.[7][10] It helps to neutralize the acid produced during high-intensity exercise, delaying fatigue.
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Antioxidant Activity: Carnosine can scavenge reactive oxygen species (ROS) and chelate metal ions, protecting cells from oxidative damage.[8][11]
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Neuroprotection: There is growing evidence that carnosine plays a protective role in the central nervous system.[11] It may modulate neurotransmission and has been investigated for its potential benefits in cognitive function and resilience to neurological stress.[9][11]
Signaling Pathway Visualization
This diagram illustrates the established pathway from β-alanine to carnosine and the subsequent physiological effects. This serves as a model for the potential, indirect biological impact of (R)-3-(p-Benzyloxyphenyl)-β-alanine if it acts as a pro-drug.
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- 5. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]
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